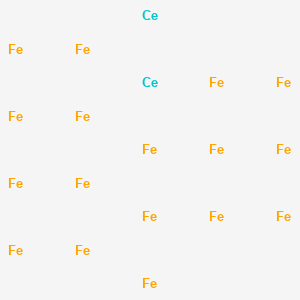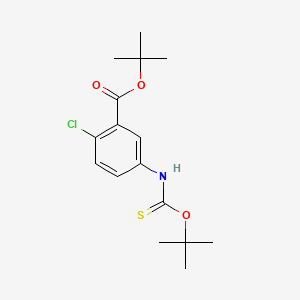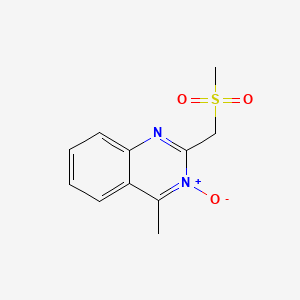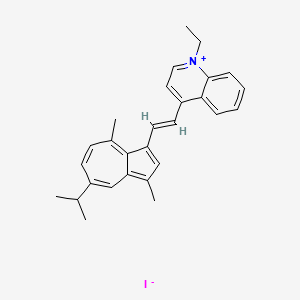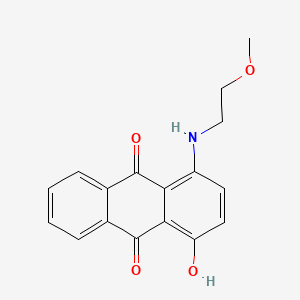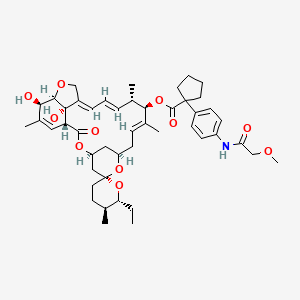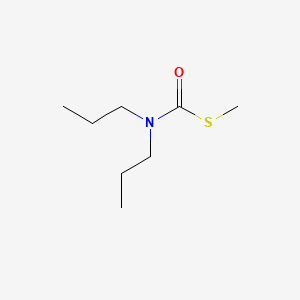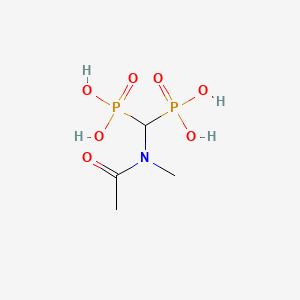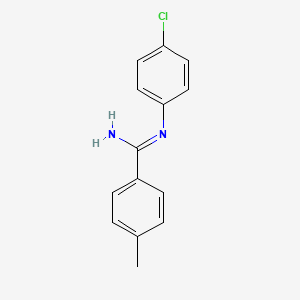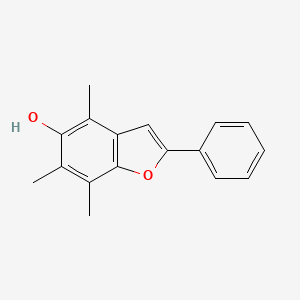
5-Benzofuranol, 2-phenyl-4,6,7-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzofuranol, 2-fenil-4,6,7-trimetil- es un derivado de benzofurano con una estructura única que incluye un anillo de benzofurano sustituido con grupos fenilo y metilo. Los compuestos de benzofurano son conocidos por su amplia gama de actividades biológicas y aplicaciones en diversos campos, incluidos la medicina y la industria .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Benzofuranol, 2-fenil-4,6,7-trimetil- típicamente implica la ciclización de precursores apropiados en condiciones específicas. Un método común es la ciclización de 2-hidroxi-5-nitrobenzaldehído con bromoacetato de etilo en presencia de carbonato de sodio en N-metilpirrolidina, seguido de la reducción del grupo nitro .
Métodos de producción industrial
Los métodos de producción industrial para derivados de benzofurano a menudo implican la síntesis asistida por microondas (MWI) debido a su eficiencia y alto rendimiento. Este método permite la rápida construcción de anillos de benzofurano complejos con menos reacciones secundarias .
Análisis De Reacciones Químicas
Tipos de reacciones
5-Benzofuranol, 2-fenil-4,6,7-trimetil- experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas.
Reducción: Las reacciones de reducción pueden convertir los grupos nitro en aminas.
Sustitución: Las reacciones de sustitución electrofílica pueden introducir varios sustituyentes en el anillo de benzofurano.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y electrófilos para reacciones de sustitución .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir aminas .
Aplicaciones Científicas De Investigación
5-Benzofuranol, 2-fenil-4,6,7-trimetil- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus potenciales propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el tratamiento de enfermedades de la piel como la psoriasis y el cáncer.
Industria: Utilizado en el desarrollo de nuevos materiales y productos farmacéuticos
Mecanismo De Acción
El mecanismo de acción de 5-Benzofuranol, 2-fenil-4,6,7-trimetil- implica su interacción con dianas moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o interferir con los procesos celulares, lo que lleva a sus efectos biológicos. Las dianas moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
Psoraleno: Utilizado en el tratamiento de enfermedades de la piel.
8-Metoxipsoraleno: Otro compuesto utilizado para fines similares.
Angelicina: Conocido por sus actividades biológicas.
Singularidad
5-Benzofuranol, 2-fenil-4,6,7-trimetil- es único debido a su patrón de sustitución específico, que confiere propiedades biológicas y químicas distintas. Su combinación de grupos fenilo y metilo en el anillo de benzofurano lo diferencia de otros derivados de benzofurano .
Propiedades
Número CAS |
113561-36-7 |
|---|---|
Fórmula molecular |
C17H16O2 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
4,6,7-trimethyl-2-phenyl-1-benzofuran-5-ol |
InChI |
InChI=1S/C17H16O2/c1-10-11(2)17-14(12(3)16(10)18)9-15(19-17)13-7-5-4-6-8-13/h4-9,18H,1-3H3 |
Clave InChI |
DABSBXLLQUSLCP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C(O2)C3=CC=CC=C3)C(=C1O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


